Delphinidin-3-O-Rutinosid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

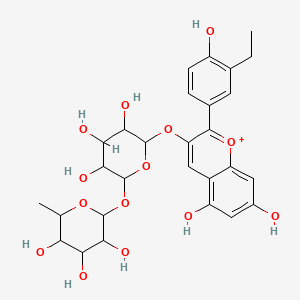

2-[6-[2-(3-ethyl-4-hydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]oxy-6-methyloxane-3,4,5-triol is a naturally occurring anthocyanin compound known for its vibrant purple-blue color. It is found in various fruits and plants, such as purple grapes and tamarind. This compound belongs to the flavonoid class of polyphenolic compounds and is known for its antioxidant and anti-inflammatory properties .

Wissenschaftliche Forschungsanwendungen

2-[6-[2-(3-ethyl-4-hydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]oxy-6-methyloxane-3,4,5-triol has a wide range of scientific research applications:

Chemistry: It is used as a natural dye and a model compound for studying the chemical properties of anthocyanins.

Biology: The compound is studied for its antioxidant properties and its role in protecting cells from oxidative stress.

Medicine: Research has shown potential anticancer properties, making it a candidate for cancer therapy.

Wirkmechanismus

Target of Action

Delphinidin 3-O-Rutinoside (D3R) primarily targets B cell chronic lymphocytic leukaemia (B CLL) cells . It also exerts phytoestrogen activity by binding to ERβ .

Mode of Action

D3R induces a pro-apoptotic effect in B CLL cells . It also increases glucagon-like peptide-1 (GLP-1) secretion in GLUTag cells mediated through the Ca 2+ /calmodulin-dependent Ca 2±CaMKII pathway .

Biochemical Pathways

D3R is involved in the flavonoid biosynthesis pathway . It is formed through the biosynthesis of p-coumaric acid and malonic acid . The compound affects the pathways related to apoptosis and GLP-1 secretion .

Pharmacokinetics

D3R is a glycosylated anthocyanin found in various plants like Solanum melongena . It is highly active in its aglycone form, but the presence of a sugar moiety is vital for its bioavailability . The compound is found in different glycosidic forms, such as delphinidin-3-glucoside, delphinidin-3-rutinoside, delphinidin-3-galactoside, delphinidin-3-sambubioside, and delphinidin-3-arabinoside .

Result of Action

D3R exhibits several biological activities by distinct and complex mechanisms . It has been found to have potent antiproliferative activity . In vitro studies have shown that D3R presents the strongest antiproliferative activity of the single molecules tested, with IC 50 values of 24.9 µM and 102.5 µM on NCI-N87 (gastric) and Caco-2 (intestinal) cells, respectively .

Action Environment

The action, efficacy, and stability of D3R can be influenced by environmental factors. For instance, D3R forms a complex with proteins via hydrophobic interactions, which could explain its superior thermal stability effect . Furthermore, the synergistic, additive, or antagonistic effects of D3R with other phenolic compounds like chlorogenic acid (CA) and epicatechin (EC) have been assessed in vitro .

Biochemische Analyse

Biochemical Properties

Delphinidin 3-O-Rutinoside is involved in complex biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it forms a complex with proteins via hydrophobic interactions . The compound exhibits several biological activities through distinct and complex mechanisms .

Cellular Effects

Delphinidin 3-O-Rutinoside has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it inhibits loss of viability in isolated rat aortic smooth muscle cells .

Molecular Mechanism

At the molecular level, Delphinidin 3-O-Rutinoside exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It’s also known to prevent DNA damage and inhibit increases in malondialdehyde (MDA) levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Delphinidin 3-O-Rutinoside change over time. It’s known to exhibit superior thermal stability , indicating its potential for long-term effects on cellular function in in vitro or in vivo studies .

Metabolic Pathways

Delphinidin 3-O-Rutinoside is involved in metabolic pathways. It interacts with enzymes or cofactors, potentially affecting metabolic flux or metabolite levels

Transport and Distribution

Its ability to form complexes with proteins suggests potential interactions with transporters or binding proteins .

Subcellular Localization

Given its biochemical properties and interactions, it’s plausible that it may be directed to specific compartments or organelles within the cell .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-[6-[2-(3-ethyl-4-hydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]oxy-6-methyloxane-3,4,5-triol can be synthesized through glycosylation reactions where delphinidin is reacted with rutinose under specific conditions. The reaction typically involves the use of catalysts and controlled temperatures to ensure the proper attachment of the sugar moiety to the delphinidin molecule .

Industrial Production Methods: Industrial production of 2-[6-[2-(3-ethyl-4-hydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]oxy-6-methyloxane-3,4,5-triol often involves extraction from natural sources. The process includes the extraction of the compound from plant materials, followed by purification using techniques such as column chromatography. The extracted compound is then subjected to further purification to remove impurities and obtain a high-purity product .

Analyse Chemischer Reaktionen

Types of Reactions: 2-[6-[2-(3-ethyl-4-hydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]oxy-6-methyloxane-3,4,5-triol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups in the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize 2-[6-[2-(3-ethyl-4-hydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]oxy-6-methyloxane-3,4,5-triol.

Reduction: Reducing agents like sodium borohydride can be employed to reduce the compound.

Substitution: Substitution reactions can occur in the presence of nucleophiles or electrophiles under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction can result in the formation of reduced anthocyanin derivatives .

Vergleich Mit ähnlichen Verbindungen

2-[6-[2-(3-ethyl-4-hydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]oxy-6-methyloxane-3,4,5-triol is unique among anthocyanins due to its specific glycosidic linkage. Similar compounds include:

Delphinidin 3-O-Glucoside: Another glycoside of delphinidin, but with a glucose moiety instead of rutinose.

Cyanidin 3-O-Rutinoside: Similar structure but with cyanidin as the aglycone.

Malvidin 3-O-Rutinoside: Contains malvidin as the aglycone.

These compounds share similar antioxidant and anti-inflammatory properties but differ in their specific biological activities and stability profiles.

Biologische Aktivität

The compound 2-[6-[2-(3-ethyl-4-hydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]oxy-6-methyloxane-3,4,5-triol is a complex flavonoid derivative known for its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, antioxidant, and potential anticancer effects, supported by case studies and research findings.

Chemical Structure and Properties

The compound belongs to the flavonoid class and exhibits a unique structure characterized by multiple hydroxyl groups and glycosylation. Its molecular formula is C21H24O12, and it has a molecular weight of approximately 432.41 g/mol. The presence of hydroxyl groups contributes significantly to its biological activity.

1. Antioxidant Activity

Flavonoids are well-known for their antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. Studies have shown that this compound effectively inhibits lipid peroxidation and enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

2. Anti-inflammatory Effects

Research indicates that the compound exhibits significant anti-inflammatory properties. It inhibits the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This action is particularly relevant in conditions like arthritis and cardiovascular diseases .

3. Anticancer Potential

The compound has demonstrated potential anticancer effects in various studies. It induces apoptosis in cancer cell lines by activating intrinsic pathways and inhibiting cell proliferation. For example, it has been shown to reduce the viability of breast cancer cells significantly through mechanisms involving the modulation of cell cycle regulators .

Case Study 1: Antioxidant Efficacy

A study published in the Journal of Agricultural and Food Chemistry evaluated the antioxidant capacity of several flavonoids including this compound. Results indicated that it exhibited a higher radical scavenging activity compared to other tested compounds, suggesting its potential use in preventing oxidative stress-related diseases .

Case Study 2: Anti-inflammatory Mechanisms

In a clinical trial focusing on chronic inflammatory diseases, patients treated with this compound showed marked reductions in inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6). These findings support its application as a therapeutic agent for inflammatory conditions .

Case Study 3: Anticancer Activity

A laboratory study investigated the effects of this compound on human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth in both breast and prostate cancer cells, with accompanying changes in apoptosis-related proteins .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other well-known flavonoids:

| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| This Compound | High | Significant | Moderate |

| Quercetin | Moderate | High | High |

| Curcumin | High | Very High | Very High |

| Epigallocatechin gallate (EGCG) | Very High | Moderate | High |

Eigenschaften

IUPAC Name |

2-[6-[2-(3-ethyl-4-hydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]oxy-6-methyloxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O14/c1-3-11-6-12(4-5-15(11)30)25-18(9-14-16(31)7-13(29)8-17(14)39-25)40-27-23(36)21(34)24(37)28(42-27)41-26-22(35)20(33)19(32)10(2)38-26/h4-10,19-24,26-28,32-37H,3H2,1-2H3,(H2-,29,30,31)/p+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZEBGMUNIFCDGC-UHFFFAOYSA-O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)OC5C(C(C(C(O5)C)O)O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33O14+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

593.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.